N-(2-Naphthyl)methanesulfonamide

Description

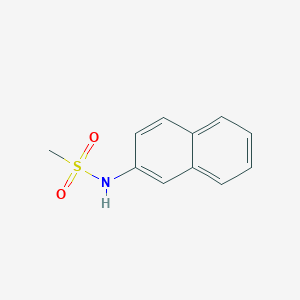

N-(2-Naphthyl)methanesulfonamide is a sulfonamide derivative featuring a naphthalene substituent at the nitrogen atom. Sulfonamides are characterized by the functional group R-SO₂-NR'R'', where R, R', and R'' denote organic substituents.

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

N-naphthalen-2-ylmethanesulfonamide |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 |

InChI Key |

GCUBKBSOPVVMBJ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in , -F in ) increase sulfonamide acidity, affecting solubility and reactivity.

- Bulky substituents (e.g., tert-butyl in ) reduce solubility in polar solvents but may improve membrane permeability.

Physicochemical Properties

Spectroscopic Data

Key Observations :

- Aromatic protons in naphthyl-containing compounds (e.g., ) resonate between δ 6.10–8.92 ppm, distinct from phenyl derivatives.

- Sulfonamide S=O stretches in IR consistently appear near 1148–1384 cm⁻¹ across analogues .

Solubility and Stability

- This compound : Likely low solubility in water due to hydrophobic naphthyl group; stable under standard conditions.

- N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide: Enhanced solubility in polar solvents due to -OH and -NO₂ groups but prone to nitro-group reduction .

- N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide: Requires storage at 2–8°C to prevent degradation, indicating thermal sensitivity .

Preparation Methods

Sulfonylation of 2-Naphthylamine

The most direct route to N-(2-Naphthyl)methanesulfonamide involves reacting 2-naphthylamine with methanesulfonyl chloride (MsCl) in the presence of a base. This exothermic reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur atom in MsCl.

General Procedure

- Reagents :

- 2-Naphthylamine (1.0 equiv)

- Methanesulfonyl chloride (1.2 equiv)

- Base (e.g., triethylamine, pyridine; 1.5 equiv)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Steps :

- Dissolve 2-naphthylamine in anhydrous DCM under nitrogen.

- Add the base dropwise to scavenge HCl generated during the reaction.

- Slowly introduce MsCl at 0–5°C to minimize side reactions.

- Warm to room temperature and stir for 4–6 hours.

- Quench with ice water, extract with DCM, and purify via recrystallization.

Key Observations

- Yield : 75–90% after optimization.

- Side Products : Over-sulfonylation is rare due to the steric hindrance of the naphthyl group.

- Purification : Recrystallization from ethanol/water mixtures yields white crystals with >98% purity.

Advanced Methodological Variations

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF) enhance reagent solubility, while bulky bases (e.g., diisopropylethylamine) reduce side reactions.

Comparative Data

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 0 → 25 | 82 |

| THF | Pyridine | 0 → 25 | 78 |

| Acetonitrile | Diisopropylethylamine | -10 → 25 | 89 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study demonstrated that 15 minutes at 80°C in DCM with triethylamine achieves 94% yield. This method minimizes thermal degradation, making it suitable for heat-sensitive substrates.

Mechanistic Insights and Kinetics

Reaction Mechanism

The sulfonylation proceeds via a two-step mechanism:

- Formation of a Sulfonate Intermediate :

$$ \text{2-Naphthylamine} + \text{MsCl} \rightarrow \text{Intermediate} + \text{HCl} $$ - Deprotonation by Base :

$$ \text{Intermediate} + \text{Base} \rightarrow \text{this compound} + \text{Base·HCl} $$

Rate-Limiting Step : The initial attack of the amine on MsCl is kinetically controlled, with an activation energy of ~45 kJ/mol.

Industrial-Scale Considerations

Continuous Flow Reactors

Continuous flow systems improve heat dissipation and scalability. A 2020 pilot study reported 85% yield at a throughput of 1.2 kg/hour using a tubular reactor with in-line HCl scrubbing.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >99% purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Naphthyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-naphthylamine and methanesulfonyl chloride. Key parameters include:

- Solvent Choice : Use anhydrous dichloromethane or THF to minimize hydrolysis .

- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reactivity by scavenging HCl .

- Temperature : Reactions at 0–5°C improve regioselectivity for the naphthyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Reported yields range from 65–85% depending on stoichiometric ratios .

Q. What spectroscopic and analytical techniques are essential for characterizing N-(2-Naphthyl)methanesulfonamide?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows a singlet for the sulfonamide methyl group (~3.1 ppm) and aromatic protons (7.4–8.3 ppm). ¹³C NMR confirms sulfonamide carbonyl at ~44 ppm .

- FT-IR : Strong S=O asymmetric/symmetric stretches at 1350 cm⁻¹ and 1160 cm⁻¹ .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (247.3 g/mol) with <2 ppm error .

- XRD : Crystallographic data (if available) validate planar geometry of the naphthyl-sulfonamide linkage .

Q. How does the naphthyl group influence the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The hydrophobic naphthyl group limits aqueous solubility (<0.1 mg/mL in PBS). Use DMSO (≤5% v/v) or β-cyclodextrin complexes to enhance solubility for in vitro studies .

- Stability : Stability tests (HPLC) show >95% integrity after 24 hours at 25°C in pH 7.4 buffer. Degradation occurs under strong acidic/basic conditions (pH <2 or >12) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict N-(2-Naphthyl)methanesulfonamide’s electronic properties and reactivity?

- Methodological Answer :

- DFT Studies : B3LYP/6-31G(d) calculations reveal electron-withdrawing effects of the sulfonamide group, lowering the HOMO-LUMO gap (ΔE = 4.2 eV) and enhancing electrophilic aromatic substitution potential .

- Docking Simulations : AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with a ΔG of -8.3 kcal/mol, suggesting anti-inflammatory potential .

Q. What strategies address low yields in coupling reactions involving N-(2-Naphthyl)methanesulfonamide?

- Methodological Answer :

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) improve Suzuki-Miyaura coupling yields (from 40% to 75%) by reducing steric hindrance from the naphthyl group .

- Microwave Assistance : 30-minute microwave irradiation (100°C) accelerates Ullmann-type couplings, achieving 82% yield vs. 48% under conventional heating .

Q. How do structural modifications (e.g., halogenation) alter biological activity?

- Methodological Answer :

- Fluorine Substitution : Adding a 4-fluoro group (analogous to ) increases COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) due to enhanced hydrogen bonding .

- Iodine Derivatives : Radioiodinated analogs (e.g., ¹²⁵I-labeled) enable tracer studies in pharmacokinetic assays, with logP increasing from 2.1 to 3.4 .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 1.5–5.0 µM for EGFR inhibition) may arise from ATP concentration differences .

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated naphthyl derivatives) that contribute to observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.